molecular formula C19H16Cl2N4O2 B7551583 3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide

3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide

Cat. No. B7551583
M. Wt: 403.3 g/mol
InChI Key: KLXDRUATEIIGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide, also known as DCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. It has also been found to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins. Additionally, 3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, making it a useful tool for studying their function. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Studies are needed to determine its neuroprotective effects and its ability to cross the blood-brain barrier. Additionally, 3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide may have potential applications in drug discovery, as a lead compound for the development of new drugs.

Synthesis Methods

3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide can be synthesized through a multi-step process. The first step involves the synthesis of 4-(2,5-dimethylpyrazol-3-yl)benzoic acid, which is then converted to 4-(2,5-dimethylpyrazol-3-yl)benzoyl chloride. The benzoyl chloride is then reacted with 4-aminobenzamide in the presence of a base to yield 3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide.

Scientific Research Applications

3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide has been found to have potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, 3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In drug discovery, 3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c1-11-7-17(25(2)24-11)23-18(26)12-3-5-16(6-4-12)22-19(27)13-8-14(20)10-15(21)9-13/h3-10H,1-2H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXDRUATEIIGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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